molecular formula C9H13NO4S B8661246 4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid

4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid

Cat. No. B8661246
M. Wt: 231.27 g/mol
InChI Key: OQSTVEQLBBIZMW-UHFFFAOYSA-N
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Patent
US05102877

Procedure details

A solution of ethyl 4-(allyloxycarbonyl)thiomorpholine-3-carboxylate (15.4 g) in a mixture of 4N aqueous sodium hydroxide (30 ml), methanol (30 ml) and tetrahydrofuran (75 ml) was refluxed for 90 minutes. The organic solvents were evaporated to give an aqueous solution. The aqueous solution was adjusted to pH 2 with concentrated hydrochloric acid, extracted with ethyl acetate (200 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give 4-(allyloxycarbonyl)thiomorpholine-3-carboxylic acid (14.0 g) as a syrup.
Name
ethyl 4-(allyloxycarbonyl)thiomorpholine-3-carboxylate
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][S:10][CH2:9][CH:8]1[C:13]([O:15]CC)=[O:14])=[O:6])[CH:2]=[CH2:3].CO.O1CCCC1.Cl>[OH-].[Na+]>[CH2:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][S:10][CH2:9][CH:8]1[C:13]([OH:15])=[O:14])=[O:6])[CH:2]=[CH2:3] |f:4.5|

Inputs

Step One
Name
ethyl 4-(allyloxycarbonyl)thiomorpholine-3-carboxylate
Quantity
15.4 g
Type
reactant
Smiles
C(C=C)OC(=O)N1C(CSCC1)C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated
CUSTOM
Type
CUSTOM
Details
to give an aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(=O)N1C(CSCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.